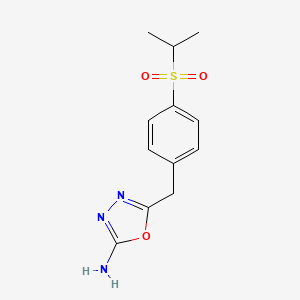

5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-8(2)19(16,17)10-5-3-9(4-6-10)7-11-14-15-12(13)18-11/h3-6,8H,7H2,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMKJXWJUVMLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:

Formation of the Benzyl Intermediate: The initial step involves the preparation of the benzyl intermediate by reacting 4-isopropylsulfonylbenzyl chloride with a suitable nucleophile.

Cyclization to Form Oxadiazole Ring: The benzyl intermediate is then subjected to cyclization reactions to form the oxadiazole ring. This can be achieved using reagents such as hydrazine hydrate and carbon disulfide under reflux conditions.

Final Amination:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and oxadiazole moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogens, alkylating agents; reactions are often carried out in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features an oxadiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 281.33 g/mol

- CAS Number : 2055462-81-0

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. The oxadiazole moiety is recognized for its role in drug discovery due to its ability to interact with various biological targets.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For example, a study demonstrated that compounds containing the oxadiazole ring could inhibit the growth of breast cancer cells through apoptosis induction.

The unique structure of 5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine suggests potential applications as an enzyme inhibitor or receptor modulator.

Case Study: Enzyme Inhibition

Research has shown that similar compounds can inhibit enzymes such as carbonic anhydrase and cyclooxygenase. These findings suggest that 5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine may also possess similar inhibitory effects, making it a candidate for further investigation in the treatment of inflammatory diseases.

Material Science

In material science, this compound can serve as a building block for synthesizing new materials with enhanced properties.

Applications:

- Polymer Chemistry : The incorporation of the oxadiazole unit into polymer backbones may enhance thermal stability and mechanical strength.

- Sensors : Compounds featuring oxadiazole rings are being researched for their potential use in sensors due to their electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazol-2-amine derivatives are highly dependent on substituents. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (NO₂, Br, Cl): Enhance binding to enzymes (e.g., GSK-3β) and antiproliferative activity but may reduce solubility .

- Electron-Donating Groups (OCH₃) : Improve solubility and synthetic yields (e.g., 94% for 5-(4-methoxyphenyl) derivative) .

- Bulky Substituents (Dodecyl, Trimethoxyphenyl) : Influence lipophilicity and cell permeability, critical for membrane penetration in anticancer agents .

Physicochemical Properties

- Melting Points : Derivatives with halogen or nitro groups (e.g., 3i, 4b) exhibit higher melting points (104–130°C) compared to methoxy-substituted analogs .

- Synthetic Yields : Photocatalytic methods (e.g., eosin-Y/CBr₄ system) achieve >90% yields for methoxy and chloro derivatives, while bromo analogs require optimized conditions .

Biological Activity

5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an oxadiazole ring and an isopropylsulfonyl group attached to a benzyl moiety. Its molecular formula is with a molecular weight of 281.33 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C12H15N3O3S |

| Molecular Weight | 281.33 g/mol |

| CAS Number | 1251577-69-1 |

The biological activity of 5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including carbonic anhydrases (CAs), which play a crucial role in various physiological processes such as respiration and acid-base balance .

- Receptor Modulation : It may also modulate receptor activities, affecting signal transduction pathways that are vital for cellular responses .

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of compounds related to the oxadiazole structure. For instance, derivatives were tested for their efficacy as dual modulators of the GABA receptor and inhibitors of carbonic anhydrase II. These studies suggest that similar compounds might exhibit significant anticonvulsant activity .

Case Study: Carbonic Anhydrase Inhibition

A related study focused on the development of selective carbonic anhydrase inhibitors utilizing oxadiazole derivatives. The results indicated that certain oxadiazole-containing compounds demonstrated promising inhibition rates against CA II, suggesting potential therapeutic applications in treating conditions like glaucoma .

Research Findings and Implications

Research findings indicate that 5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine holds promise for further exploration in drug development due to its unique structural features and biological activities:

- Antimicrobial Potential : Preliminary evaluations suggest antimicrobial properties that could be beneficial in developing new antibiotics.

- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways could make it a candidate for treating inflammatory diseases.

Q & A

Q. Critical Factors :

- Reagent Choice : POCl₃ provides higher yields for electron-deficient substrates, while CNBr is milder for sensitive groups .

- Temperature : Prolonged heating (>6 hours) may degrade the product, reducing yield .

How can researchers optimize the cyclization step in oxadiazole synthesis to improve purity and yield?

Level: Advanced

Answer:

Optimization strategies include:

- Catalytic Additives : Introducing catalytic amounts of HCl or H₂SO₄ to accelerate cyclization .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity but may require strict moisture control .

- Real-Time Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction completion without over-degradation .

Q. Example Protocol :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reagent | POCl₃ (3 mol equivalents) | 15–20% |

| Solvent | Dry DMF | 10% |

| Reaction Time | 4 hours at 100°C | 25% |

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Level: Basic

Answer:

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S=O (1150–1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., m/z 323 for C₁₃H₁₅N₃O₃S₂) .

How can X-ray crystallography resolve structural ambiguities in oxadiazole derivatives?

Level: Advanced

Answer:

X-ray crystallography provides definitive bond lengths and angles, critical for:

- Tautomer Differentiation : Confirming the dominance of the oxadiazole tautomer over possible thiadiazole forms .

- Stereochemical Assignments : Resolving ambiguities in sulfonyl group orientation (e.g., axial vs. equatorial) .

Case Study : A crystal structure of a related thiadiazole derivative showed a mean C–C bond length of 1.44 Å, validating computational models .

What in vitro assays are appropriate for evaluating the anticancer potential of this compound?

Level: Basic

Answer:

- Cell Viability Assays : MTT or SRB assays using cancer cell lines (e.g., MCF-7, HeLa) .

- IC₅₀ Calculation : Dose-response curves fitted to logistic models (e.g., GraphPad Prism) to determine half-maximal inhibitory concentrations .

- Control Compounds : Cisplatin or doxorubicin as positive controls to benchmark activity .

How should researchers design dose-response experiments for antioxidant activity assessment?

Level: Advanced

Answer:

Q. Example Data :

| Compound | EC₅₀ (µM) ± SD |

|---|---|

| Target Compound | 12.3 ± 1.5 |

| Ascorbic Acid | 8.9 ± 0.9 |

How to address contradictory biological activity results between studies?

Level: Advanced

Answer:

Contradictions often arise from:

- Purity Differences : HPLC analysis (≥95% purity) ensures comparability .

- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) .

- Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC-certified) to minimize drift .

Mitigation Strategy : Replicate experiments across multiple labs with shared reference samples .

What safety protocols are essential for handling sulfonyl-containing compounds?

Level: Basic

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles .

- Waste Management : Segregate sulfonyl waste and neutralize with 10% NaOH before disposal .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of POCl₃ fumes .

How to assess the environmental stability of this compound in experimental settings?

Level: Advanced

Answer:

Q. Key Metrics :

What considerations are critical for selecting bacterial strains in antibacterial assays?

Level: Basic

Answer:

- Gram Staining : Test both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Resistance Profiles : Include multidrug-resistant strains (e.g., MRSA) to evaluate broad-spectrum activity .

- Culture Conditions : Use Mueller-Hinton agar for standardized MIC determinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.